2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 6-amino-1,3-benzothiazole with a suitable thiol compound to form the sulfanyl derivative. This intermediate is then reacted with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(methyl)phenyl]acetamide
- 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(ethyl)phenyl]acetamide
- 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(butyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the phenyl ring may enhance its lipophilicity and affect its interaction with biological targets.
Properties
Molecular Formula |
C18H19N3OS2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3OS2/c1-11(2)12-3-6-14(7-4-12)20-17(22)10-23-18-21-15-8-5-13(19)9-16(15)24-18/h3-9,11H,10,19H2,1-2H3,(H,20,22) |
InChI Key |
IWCICZYDISIRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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